octahydro-2H-pyrido[4,3-b]morpholine, trans
Description
trans-Octahydro-2H-pyrido[4,3-b]morpholine is a bicyclic heterocyclic compound featuring fused pyridine and morpholine rings. Its molecular formula is C₈H₁₆N₂O, with a molecular weight of 156.23 g/mol . The trans configuration refers to the spatial arrangement of substituents across the ring system, which may influence its physicochemical and biological properties. This compound serves as a versatile small-molecule scaffold in medicinal chemistry, particularly in drug discovery for designing ligands with tailored pharmacokinetic profiles . Its rigid bicyclic structure offers stereochemical diversity, making it valuable for probing biological targets such as G-protein-coupled receptors (GPCRs) or enzymes.
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrido[4,3-b][1,4]oxazine |
InChI |
InChI=1S/C7H14N2O/c1-2-8-5-6-7(1)10-4-3-9-6/h6-9H,1-5H2/t6-,7-/m0/s1 |
InChI Key |
AKVZQOUKDWLMFU-BQBZGAKWSA-N |
Isomeric SMILES |
C1CNC[C@H]2[C@H]1OCCN2 |
Canonical SMILES |
C1CNCC2C1OCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-2H-pyrido[4,3-b]morpholine, trans typically involves the hydrogenation of pyrido[4,3-b]morpholine under specific conditions. The reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures. The process ensures the complete saturation of the pyridine ring, resulting in the formation of the octahydro derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Octahydro-2H-pyrido[4,3-b]morpholine, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has been identified as a potential antimicrobial agent, effective against a range of pathogens. A study highlighted its use in pharmaceutical compositions aimed at treating bacterial infections, including both Gram-positive and Gram-negative bacteria. Specifically, it has shown efficacy against resistant strains such as Pseudomonas aeruginosa and Enterobacteriaceae, which are known for their resistance to common antibiotics like cephalosporins and quinolones .
Pharmaceutical Formulations
Octahydro-2H-pyrido[4,3-b]morpholine derivatives are being explored for their role in developing new antibiotic formulations. The structural properties of this compound allow for modifications that can enhance its antibacterial properties. For instance, researchers have synthesized various derivatives to improve potency and reduce side effects associated with traditional antibiotics .
Neuropharmacology
Neurotropic Activity
Recent research has indicated that octahydro-2H-pyrido[4,3-b]morpholine exhibits neurotropic activity. This suggests potential applications in treating neurological disorders. The synthesis of new derivatives has been linked to improved neuroprotective effects, making this compound a candidate for further investigation in neuropharmacological studies .
Synthesis and Chemical Diversity
Chemical Synthesis
The synthesis of octahydro-2H-pyrido[4,3-b]morpholine involves various methodologies that can yield diverse derivatives with unique biological activities. For example, reactions involving lactams have been shown to produce new heterocyclic systems that may possess enhanced therapeutic profiles. This versatility in synthesis opens avenues for creating targeted compounds tailored for specific medical applications .
Case Studies and Research Findings
| Study Focus | Findings | Applications |
|---|---|---|
| Antimicrobial Efficacy | Effective against resistant bacterial strains | Development of new antibiotic therapies |
| Neurotropic Effects | Exhibited protective effects in neuronal models | Potential treatment for neurological disorders |
| Synthesis Techniques | Various synthetic routes yield diverse derivatives with unique properties | Tailored drug development |
Mechanism of Action
The mechanism of action of octahydro-2H-pyrido[4,3-b]morpholine, trans involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved in its action are often related to neurotransmission and signal transduction, making it a compound of interest in neuropharmacology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares trans-octahydro-2H-pyrido[4,3-b]morpholine with derivatives and analogous heterocycles, focusing on substituent effects, solubility, and applications.
Substituted Octahydro-2H-pyrido[4,3-b]morpholine Derivatives
Table 1: Key Derivatives and Their Properties
Key Observations :
Substituent Effects on Solubility: The methyl-substituted derivative (C₉H₁₈N₂O) may exhibit improved solubility compared to the parent compound due to reduced hydrophobicity. However, direct solubility data are unavailable in the provided evidence. Analogous studies on thieno[2,3-b]pyridines suggest that nitrogen substitution (e.g., morpholine moieties) can enhance aqueous solubility by three orders of magnitude . The benzyl-substituted derivative likely has lower aqueous solubility due to its hydrophobic aromatic group, which may improve membrane permeability for CNS-targeting applications .
Biological Activity :
- While the parent compound is primarily a scaffold, the 6-benzyl derivative is marketed for medicinal use, implying enhanced target engagement . For example, benzyl groups are common in kinase inhibitors and GPCR modulators.
- The tert-butyl ester derivative could act as a prodrug, with the ester moiety hydrolyzed in vivo to release the active compound .
Comparison with Other Heterocyclic Scaffolds
Thieno[2,3-b]pyridines
- Structure : Replace pyridine with thiophene.
- Solubility: Unsubstituted thieno[2,3-b]pyridines have low solubility (~1.2 µg/mL). Adding a morpholine moiety (e.g., 1H-pyrrolo[2,3-b]pyridine) increases solubility to 1.3 mg/mL but reduces anti-proliferative activity .
- Activity : Polymer-based formulations (e.g., cholesteryl-poly(allylamine)) restore potency, achieving IC₅₀ values of 0.5 µg/mL against pancreatic cancer cells .
Morpholine Derivatives
- 4-Formyl morpholine (C₅H₉NO₂): A simpler morpholine derivative used in organic synthesis. Unlike the octahydro compound, it lacks fused rings and exhibits higher conformational flexibility .
Aminoimidazoquinolines
- Example: 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ).
- Toxicity: Classified as a Group 2A carcinogen due to mutagenic effects .
Research Findings and Implications
Scaffold Versatility : The octahydro-pyrido-morpholine core is highly modular. Substitutions at positions 4, 6, or the morpholine oxygen enable tuning of solubility, lipophilicity, and target affinity .
Formulation Strategies: Analogous to thieno[2,3-b]pyridines, polymer-based delivery systems could enhance the bioavailability of hydrophobic octahydro derivatives .
Stereochemical Considerations : The trans configuration may offer superior binding to biological targets compared to cis isomers, though further structural studies are needed.
Biological Activity
Octahydro-2H-pyrido[4,3-b]morpholine, trans is a bicyclic compound that belongs to the class of morpholine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The following sections will detail its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of octahydro-2H-pyrido[4,3-b]morpholine typically involves the cyclization of appropriate precursors. Various synthetic routes have been explored, including the use of morpholine and pyridine derivatives as starting materials. The structural complexity of this compound allows for diverse modifications that can enhance its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of octahydro-2H-pyrido[4,3-b]morpholine. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value in the low micromolar range against breast cancer cells, indicating strong antiproliferative properties .
The mechanism by which octahydro-2H-pyrido[4,3-b]morpholine exerts its antitumor effects appears to involve the inhibition of specific enzymes related to cancer cell proliferation. Notably, it has been shown to inhibit PARP1 and PARP2 enzymes, which play crucial roles in DNA repair mechanisms in cancer cells. This inhibition leads to increased sensitivity of tumor cells to chemotherapy agents .
Antimicrobial Activity
In addition to its antitumor properties, octahydro-2H-pyrido[4,3-b]morpholine has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested against a panel of pathogens and exhibited notable inhibitory effects, making it a candidate for further development as an antimicrobial agent .
Case Studies
Q & A
Basic: How can researchers optimize the synthetic yield of trans-octahydro-2H-pyrido[4,3-b]morpholine?
Methodological Answer:
Synthetic optimization involves solvent selection, temperature control, and catalyst choice. For example:
- Use polar aprotic solvents (e.g., dimethylformamide) to stabilize intermediates, as demonstrated in analogous spirocyclic compound syntheses .
- Employ stepwise addition of reagents under controlled temperatures (0–90°C) to minimize side reactions .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and optimize stoichiometric ratios.
- Reference chiral auxiliaries or catalysts to enhance stereochemical purity, as seen in benzoxazine syntheses .
Basic: What analytical techniques are most effective for characterizing trans-octahydro-2H-pyrido[4,3-b]morpholine?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry and stereochemistry, with comparisons to published spectra of related morpholine derivatives .
- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis, critical for validating trans-stereochemistry in polycyclic systems .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- IR Spectroscopy : Identify functional groups (e.g., morpholine C-O-C stretches at ~1100 cm⁻¹) .
Advanced: How can computational modeling guide the design of trans-octahydro-2H-pyrido[4,3-b]morpholine derivatives for receptor-targeted studies?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding affinity to targets such as neurokinin-1 (NK1) receptors, leveraging structural analogs like pyrido-oxazocin NK1 antagonists .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions under physiological conditions to assess stability and residence time .
- QSAR Models : Corolate substituent effects (e.g., methyl groups at C4) with bioactivity data to prioritize synthetic targets .
Advanced: What strategies address solubility limitations of trans-octahydro-2H-pyrido[4,3-b]morpholine in aqueous systems?
Methodological Answer:
- Structural Modification : Introduce hydrophilic groups (e.g., hydroxyl or amine moieties) at non-critical positions, as shown in thienopyridine solubility enhancements .
- Polymer-Based Formulations : Encapsulate the compound in cholesteryl-poly(allylamine) matrices to improve dispersibility without altering intrinsic activity .
- Co-Solvent Systems : Use water-miscible solvents (e.g., PEG-400) for in vitro assays, balancing solubility and biological compatibility .
Basic: What protocols ensure the stability of trans-octahydro-2H-pyrido[4,3-b]morpholine during storage?
Methodological Answer:
- Temperature Control : Store at –20°C under inert gas (N2/Ar) to prevent oxidation, as recommended for air-sensitive heterocycles .
- Light Protection : Use amber vials to avoid photodegradation, critical for morpholine derivatives .
- Purity Monitoring : Regular HPLC analysis (e.g., C18 columns, acetonitrile/water gradients) to detect degradation products .
Advanced: How can researchers resolve stereochemical inconsistencies in trans-octahydro-2H-pyrido[4,3-b]morpholine synthesis?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) to separate enantiomers and assign configuration .
- Vibrational Circular Dichroism (VCD) : Differentiate diastereomers via distinct IR absorption patterns .
- Crystallographic Screening : Test multiple crystallization conditions (e.g., ethanol/water ratios) to obtain stereochemically pure crystals .
Advanced: How should researchers address contradictions between in vitro potency and pharmacokinetic data for trans-octahydro-2H-pyrido[4,3-b]morpholine derivatives?
Methodological Answer:
- Metabolic Profiling : Use liver microsome assays to identify metabolic hotspots (e.g., morpholine ring oxidation) and guide structural stabilization .
- Permeability Assays : Compare Caco-2 cell uptake data with LogP values to optimize lipophilicity .
- In Silico ADME Prediction : Tools like SwissADME forecast bioavailability issues early in lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
